1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring and a pyridine ring, both of which are common structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 3-pyridinecarboxaldehyde with diisopropylamine to form an intermediate, which is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically results in the formation of an alcohol .
Scientific Research Applications
1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The exact pathways and molecular targets can vary, but typically involve binding to active sites or altering the conformation of proteins .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)-2-propanone: Similar in structure but lacks the piperidine ring.
1-Phenyl-2-(piperidin-1-yl)ethanone: Contains a phenyl group instead of a pyridine ring.
N-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)acetamide: Similar structure but with an acetamide group instead of an ethanone group.
Uniqueness
1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of both a piperidine and a pyridine ring, which can confer specific chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and can enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H29N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[2-[2-[di(propan-2-yl)amino]pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H29N3O/c1-13(2)21(14(3)4)18-16(9-8-11-19-18)17-10-6-7-12-20(17)15(5)22/h8-9,11,13-14,17H,6-7,10,12H2,1-5H3 |
InChI Key |
XLRJBRHCZGUNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C=CC=N1)C2CCCCN2C(=O)C)C(C)C |
Origin of Product |
United States |
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